Home > Products > Screening Compounds P66172 > (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate - 102916-46-1

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

Catalog Number: EVT-1440130
CAS Number: 102916-46-1
Molecular Formula: C16H24N2O3
Molecular Weight: 292.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of both phenylethanamine and pyrrolidinone, which are known for their biological activities. The specific combination of these moieties may enhance pharmacological properties, making it a candidate for further investigation in drug development.

Source

The compound can be synthesized through various chemical methods, often involving the modification of existing compounds such as (R)-1-phenylethanamine and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. Research into its synthesis and applications has been documented in scientific literature, particularly focusing on its role in neurological disorders and other medical conditions.

Classification

This compound falls under the classification of amines and esters, specifically as an amino acid derivative. Its structure suggests it may exhibit properties similar to other compounds used in treating neurological disorders, such as brivaracetam, which is known for its efficacy in epilepsy management.

Synthesis Analysis

Methods

The synthesis of (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate typically involves several steps:

  1. Starting Materials: The synthesis often begins with (R)-methyl-2-bromobutanoate and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.
  2. Reactions: Key reactions may include nucleophilic substitution where the amine component reacts with the ester to form the final product.
  3. Purification: Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to achieve the desired enantiomeric purity.

Technical Details

The synthetic route may involve:

  • Formation of intermediates: Initial reactions produce various intermediates that must be carefully monitored and purified.
  • Chiral separation: Given the importance of stereochemistry in biological activity, chiral separation techniques are crucial to isolate the active enantiomer.
Molecular Structure Analysis

Structure

The molecular formula of (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is C13H19N1O3C_{13}H_{19}N_{1}O_{3}. The structure comprises:

  • A phenyl group attached to an ethylamine backbone.
  • A butanoate moiety linked to a pyrrolidine ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 225.30 g/mol.
  • Functional Groups: The presence of an amine group, ester linkage, and a pyrrolidinone ring suggests potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions, including:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  2. Amination: Further reactions may involve amination processes that modify the amine group for enhanced activity.

Technical Details

Reactions are typically monitored using techniques such as:

  • Thin-layer chromatography (TLC) for reaction progress.
  • NMR spectroscopy for structural confirmation.
Mechanism of Action

Process

The mechanism of action for (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is not fully elucidated but is hypothesized to involve:

  1. Receptor Binding: It may interact with neurotransmitter receptors, similar to other drugs targeting neurological pathways.
  2. Modulation of Neurotransmission: The compound could influence neurotransmitter levels, potentially providing therapeutic effects in conditions like epilepsy or anxiety.

Data

Research has shown that related compounds affect synaptic transmission and neuronal excitability, suggesting a possible mechanism for this compound's action.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of functional groups allows for further derivatization or conjugation with other molecules.
Applications

Scientific Uses

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate has potential applications in:

  1. Pharmaceutical Development: Investigated as a candidate for treating neurological disorders due to its structural similarity to known therapeutic agents.
  2. Research Tool: Used in studies exploring neurotransmitter systems and their modulation by synthetic compounds.
Introduction to (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

Nomenclature and Structural Classification

The systematic nomenclature of this compound precisely defines its stereochemical configuration and ionic bonding characteristics. According to IUPAC conventions, the full chemical name is (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate, reflecting the specific enantiomers present in the salt formation. Alternative designations include (R)-1-Phenylethylamine (S)-α-ethyl-2-oxo-1-pyrrolidineacetate and the pharmacopeial designation Levetiracetam Impurity E, indicating its significance in pharmaceutical quality control [2] [4].

  • Molecular Formula: C₁₆H₂₄N₂O₃
  • Molecular Weight: 292.37 g/mol [1] [2]
  • CAS Registry Number: 102916-46-1 (salt) [2] [4]

The compound crystallizes as a 1:1 salt formed between two distinct components:

  • Cation: (R)-1-Phenylethanamine (C₈H₁₁N, CAS 3886-69-9), featuring a chiral center with R-configuration adjacent to the aromatic ring [6] [9].
  • Anion: (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (C₈H₁₃NO₃, CAS 102849-49-0), containing a chiral center with S-configuration and a γ-lactam ring [8] [10].

Table 1: Molecular and Structural Characteristics

ComponentSystematic NameCAS NumberMolecular FormulaMolecular Weight
Cation(R)-1-Phenylethanamine3886-69-9C₈H₁₁N121.18 g/mol
Anion(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid102849-49-0C₈H₁₃NO₃171.19 g/mol
Salt(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate102916-46-1C₁₆H₂₄N₂O₃292.37 g/mol

The structural architecture exhibits ionic bonding between the protonated amine group of the (R)-1-phenylethanamine and the deprotonated carboxylic acid group of the pyrrolidinone derivative. Additional hydrogen-bonding networks between the carbonyl oxygen (C=O) of the γ-lactam ring and the ammonium hydrogens stabilize the crystal lattice, contributing to the compound's relatively high melting point [1]. The presence of both stereogenic centers creates a diastereomerically pure crystalline environment essential for chiral discrimination in resolution processes. The pyrrolidinone ring adopts an envelope conformation that facilitates optimal molecular packing in the solid state [1] [8].

Historical Context in Medicinal Chemistry

The development of (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is intrinsically linked to the evolution of chiral resolution techniques and the commercialization of racetam nootropics. The chiral resolving capability of (R)-1-phenylethanamine was first systematically documented in the 1930s when Ingersoll demonstrated its application in separating mandelic acid enantiomers via diastereomeric salt crystallization [9]. This foundational work established α-methylbenzylamine derivatives as versatile tools for enantiopurification, later extended to amino acids and heterocyclic carboxylic acids [1] [6].

The significance of the compound surged with the development of levetiracetam, a second-generation antiepileptic drug approved by the FDA in 1999. Levetiracetam requires the (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanoic acid as a key synthetic precursor [8] [10]. During process development, chemists identified the (R)-1-phenylethanamine salt as a crucial intermediate enabling large-scale production of enantiomerically pure (S)-acid through diastereomeric crystallization. This approach overcame the challenges associated with direct enantiomeric separation of the racemic acid, which exhibited poor crystallinity and low enantiomeric excess when using conventional resolution agents [1] [8].

Table 2: Historical Development Timeline

Time PeriodDevelopment MilestoneSignificance
1930sResolution of mandelic acid using (R)-1-phenylethanamine [9]Established chiral resolution capabilities
1980s-1990sDevelopment of aniracetam and structural analogs [3]Validated pyrrolidinone scaffold for CNS activity
Late 1990sIndustrial-scale synthesis of levetiracetam [8]Required enantiopure (S)-acid intermediate
Early 2000sOptimization of salt crystallization process [1] [10]Enabled cost-effective production of enantiopure levetiracetam

Properties

CAS Number

102916-46-1

Product Name

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine

Molecular Formula

C16H24N2O3

Molecular Weight

292.379

InChI

InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1

InChI Key

ZLKXLRFDTRFXJV-CYVRTLFJSA-N

SMILES

CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.